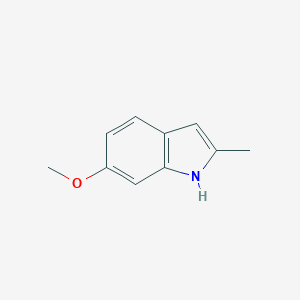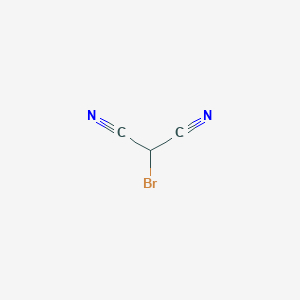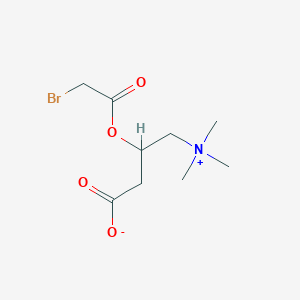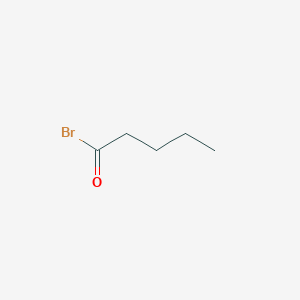
7-Apb hydrochloride
Vue d'ensemble
Description
7-APB (hydrochloride) is an analytical reference standard categorized as a benzofuran . It is a potential metabolite of 7-MAPB . It is a derivative of the designer drug 6-APB, also known as benzo fury, and is a stimulant and entactogen belonging to the amphetamine and the phenethylamine classes .
Molecular Structure Analysis
The molecular formula of 7-APB hydrochloride is C11H13NO • HCl . The InChI code is InChI=1S/C11H13NO.ClH/c1-8(12)7-10-4-2-3-9-5-6-13-11(9)10;/h2-6,8H,7,12H2,1H3;1H . The SMILES structure is CC(N)CC1=CC=CC2=C1OC=C2.Cl .Physical And Chemical Properties Analysis
7-APB hydrochloride is a crystalline solid . It has a molecular weight of 211.7 . It has a solubility of 20 mg/ml in DMF, DMSO, and Ethanol, and 1 mg/ml in PBS (pH 7.2) .Applications De Recherche Scientifique
Forensic Chemistry & Toxicology
7-APB hydrochloride is often used in forensic chemistry and toxicology . It can serve as a reference standard for the identification and quantification of this compound in forensic samples.
Performance-Enhancing Drugs Research
This compound is also relevant in the study of performance-enhancing drugs . As a stimulant, it can be used to understand the effects and mechanisms of such substances.
Stimulants Research
7-APB hydrochloride falls under the category of stimulants . Therefore, it can be used in research to understand the effects and potential risks associated with the use of stimulant substances.
Benzofurans Research
As a benzofuran, 7-APB hydrochloride can be used in research related to this class of compounds . This includes studying their synthesis, properties, and potential applications.
Mass Spectrometry
7-APB hydrochloride can be used in mass spectrometry, a technique used to identify and quantify molecules in complex mixtures . It can serve as a reference standard to help identify this compound in samples.
Designer Drugs Research
7-APB hydrochloride is a derivative of the designer drug 6-APB . Therefore, it can be used in research to understand the effects and potential risks associated with the use of designer drugs.
Mécanisme D'action
Target of Action
The primary target of 7-APB hydrochloride is the monoamine transporters , specifically the dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT) . These transporters play a crucial role in regulating the concentrations of their respective neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling .
Mode of Action
7-APB hydrochloride acts as a substrate-type releaser at DAT, NET, and SERT . This means that it enters the presynaptic neuron via these transporters and triggers the release of the neurotransmitters dopamine, norepinephrine, and serotonin into the synaptic cleft . This action is similar to the mechanism of action of 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA) . 7-apb hydrochloride is more potent than mda and mdma at evoking transporter-mediated release .
Biochemical Pathways
The release of dopamine, norepinephrine, and serotonin into the synaptic cleft by 7-APB hydrochloride affects multiple biochemical pathways. These neurotransmitters bind to their respective receptors on the postsynaptic neuron, triggering a cascade of intracellular events that can alter neuronal excitability, gene expression, and other cellular processes
Pharmacokinetics
Its potency at the monoamine transporters suggests that it is likely to be readily absorbed and distributed in the body
Result of Action
The release of dopamine, norepinephrine, and serotonin by 7-APB hydrochloride can have various molecular and cellular effects. For example, increased dopamine levels can enhance reward-related behaviors and motor activity, while increased serotonin levels can modulate mood, appetite, and other functions . The specific effects would depend on the dose of 7-APB hydrochloride and the individual’s physiological state .
Propriétés
IUPAC Name |
1-(1-benzofuran-7-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c1-8(12)7-10-4-2-3-9-5-6-13-11(9)10;/h2-6,8H,7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENDNRHBWDLDMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC2=C1OC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347748 | |
| Record name | 1-(1-Benzofuran-7-yl)-2-propanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Apb hydrochloride | |
CAS RN |
286834-86-4 | |
| Record name | 7-Apb hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286834864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1-Benzofuran-7-yl)-2-propanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-APB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N5YA5L987 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



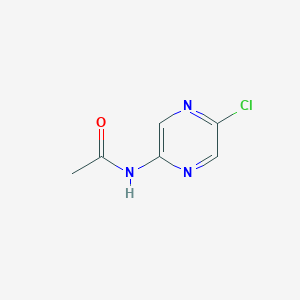
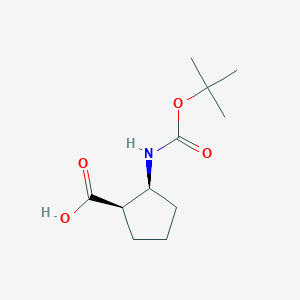

![N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonamide](/img/structure/B158369.png)
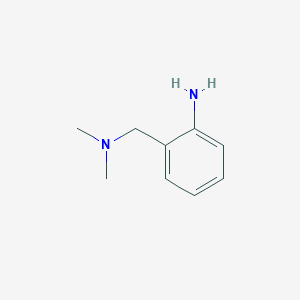
![(17S,18S)-18-[3-(2-Aminoethylamino)-3-oxopropyl]-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid](/img/structure/B158373.png)


